5-Allyl-5-butylbarbituric acid

Catalog No.
S1915966
CAS No.
3146-66-5
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Allyl-5-butylbarbituric acid

CAS Number

3146-66-5

Product Name

5-Allyl-5-butylbarbituric acid

IUPAC Name

5-butyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16)

InChI Key

RRWVWLGUQPLOMY-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC=C

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC=C

Description

The exact mass of the compound 5-Allyl-5-butylbarbituric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Allyl-5-butylbarbituric acid, commonly known as Talbutal, is a synthetic derivative of barbituric acid. Its chemical formula is C11H16N2O3C_{11}H_{16}N_{2}O_{3}, and it is classified as a barbiturate. This compound features a unique structure that includes an allyl group and a butyl group attached to the 5-position of the barbituric acid core. Talbutal is recognized for its short to intermediate duration of action, making it useful in various therapeutic contexts, particularly in the management of anxiety and sleep disorders .

Typical of barbiturates. One significant reaction involves the bromination of 5-butylbarbituric acid to produce 5-bromo-5-butylbarbituric acid, which can subsequently react with amines to yield various derivatives. For instance, it has been shown that 5-bromo-5-butylbarbituric acid reacts with benzylamine in methanol, leading to the formation of salts or other products depending on the reaction conditions .

Additionally, Talbutal can be synthesized through the condensation of urea with di-substituted malonic esters, where one substituent is an allyl group. This process typically involves refluxing the reaction mixture and subsequent purification steps to isolate the desired product .

Talbutal exhibits sedative and hypnotic properties due to its action on the central nervous system. It enhances the effects of gamma-aminobutyric acid (GABA) by increasing the duration of chloride ion channel opening at GABA receptors. This mechanism leads to increased inhibitory neurotransmission, contributing to its therapeutic effects in treating insomnia and anxiety disorders .

The pharmacokinetics of Talbutal indicate that it is metabolized primarily in the liver, with oxidation at the 5-position being crucial for terminating biological activity. The metabolites are then excreted via renal pathways .

The synthesis of 5-allyl-5-butylbarbituric acid typically involves two main steps:

  • Preparation of Malonic Ester: A di-substituted malonic ester is prepared by alkylation with an allyl halide.
  • Condensation Reaction: The resulting ester is then condensed with urea in the presence of a base (e.g., sodium ethoxide) to form Talbutal.

This method allows for variations in substituents at the 5-position, leading to a range of barbiturate derivatives .

Talbutal is primarily used for its sedative effects in clinical settings. It is indicated for:

  • Anxiety Management: Used as a short-term treatment for anxiety disorders.
  • Sleep Disorders: Prescribed for insomnia and related sleep disturbances.
  • Preoperative Sedation: Employed as a sedative before surgical procedures.

Its unique properties make it valuable in both acute and chronic management scenarios within psychiatric and medical practices .

Studies have shown that Talbutal interacts with various drugs and substances, particularly those affecting the central nervous system. Notable interactions include:

  • CNS Depressants: Enhanced sedative effects when combined with other CNS depressants like alcohol or benzodiazepines.
  • Enzyme Inducers/Inhibitors: The metabolism of Talbutal can be affected by drugs that induce or inhibit liver enzymes, potentially altering its efficacy and safety profile .

These interactions necessitate careful monitoring when prescribing Talbutal alongside other medications.

Several compounds share structural similarities with 5-allyl-5-butylbarbituric acid, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
PhenobarbitalContains phenyl group at C5Long-acting barbiturate; used for seizures
SecobarbitalContains sec-butyl group at C5Short-acting; used for insomnia
AmobarbitalContains isobutyl group at C5Intermediate action; used for sedation
ButabarbitalContains butyl group at C5Short-acting; used for sleep induction

Talbutal's unique combination of an allyl and butyl group distinguishes it from these compounds, particularly regarding its pharmacological profile and duration of action .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

UNII

41NVK1648Q

Other CAS

3146-66-5

Wikipedia

5-allyl-5-butylbarbituric acid

Dates

Modify: 2024-02-18

Explore Compound Types